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  • Product: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
  • CAS: 1576-38-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1) As a Senior Application Scientist, I approach molecular cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1)

As a Senior Application Scientist, I approach molecular characterization not merely as a collection of data points, but as a mechanistic narrative. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide—often referred to as m-nitro-N-tosylaniline—is a highly versatile synthetic intermediate and pharmacophore. Its architecture features a sulfonamide bridge flanked by an electron-donating tolyl group and an electron-withdrawing meta-nitrophenyl ring. This "push-pull" electronic environment fundamentally dictates its physicochemical behavior, reactivity, and analytical signature.

This whitepaper provides an in-depth, self-validating framework for the synthesis, physicochemical profiling, and analytical verification of this compound.

Physicochemical Profiling and Structural Causality

Understanding the quantitative properties of a molecule is the first step in predicting its behavior in both synthetic environments and biological assays. The data summarized below is synthesized from authoritative computational and experimental databases, including and .

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Causality & Significance
Molecular Formula C₁₃H₁₂N₂O₄SDefines the baseline atomic composition and steric bulk.
Molecular Weight 292.31 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable baseline membrane permeability.
Exact Mass 292.0518 g/mol Critical target value for High-Resolution Mass Spectrometry (HRMS) validation.
Polar Surface Area (PSA) 89.31 ŲThe combined contributions of the sulfonamide and nitro groups place the PSA in the optimal range (<140 Ų) for intracellular targeting.
Estimated LogP ~3.2Indicates moderate lipophilicity. The hydrophobic tolyl and phenyl rings balance the polar functional groups, optimizing lipid bilayer partitioning.
H-Bond Donors / Acceptors 1 / 4The single acidic N-H proton acts as a strong donor, while the sulfonyl and nitro oxygens serve as acceptors, facilitating robust target binding.

Electronic Causality: The sulfonamide nitrogen is inherently electron-deficient due to the adjacent hexavalent sulfur. In this specific molecule, the meta-nitro group on the aniline ring exerts a strong inductive electron-withdrawing effect (-I effect). This further delocalizes electron density away from the nitrogen, significantly lowering the pKa of the N-H proton and rendering it highly acidic. This acidity is a critical parameter that dictates our choice of mass spectrometry ionization modes later in the workflow.

Mechanistic Synthesis Protocol

The synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide relies on a bimolecular nucleophilic substitution (S_N2-type) at the sulfonyl center. Because the meta-nitro group decreases the nucleophilicity of the aniline amine, the reaction requires a base to scavenge the HCl byproduct and drive the equilibrium forward.

Experimental Workflow

SynthesisWorkflow N1 3-Nitroaniline + p-Toluenesulfonyl Chloride N2 Nucleophilic Coupling (DCM / Pyridine, 0°C to 25°C) N1->N2 Base Catalysis N3 Aqueous Quench (1M HCl Wash) N2->N3 Neutralize Pyridine N4 Organic Phase Extraction (Brine Wash, MgSO4 Drying) N3->N4 Phase Separation N5 Recrystallization (EtOH / H2O) N4->N5 Concentration N6 Pure 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide N5->N6 Yield Isolation

Figure 1: Synthesis workflow of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide.

Step-by-Step Methodology
  • Initiation: Dissolve 1.0 equivalent of 3-nitroaniline in anhydrous dichloromethane (DCM) (10 volumes). Add 1.5 equivalents of anhydrous pyridine. Cool the vessel to 0°C.

    • Causality: Cooling minimizes exothermic degradation and prevents the highly reactive p-toluenesulfonyl chloride from hydrolyzing in the presence of trace ambient moisture.

  • Coupling: Add 1.1 equivalents of p-toluenesulfonyl chloride portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents local concentration spikes, thereby mitigating the risk of unwanted di-sulfonylation of the primary amine.

  • Propagation: Remove the ice bath. Stir the reaction at 20–25°C for 4 hours. Monitor consumption of the aniline via TLC (Hexane:EtOAc 7:3).

  • Quenching & Workup: Pour the mixture into a separatory funnel and wash with 1M aqueous HCl (3 x 10 volumes).

    • Causality: The HCl wash acts as a self-validating purification step; it protonates the residual pyridine, forcing it into the aqueous phase and breaking any pyridine-product complexes.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to yield the pure product.

Self-Validating Analytical Workflow

To guarantee scientific integrity, the analytical characterization must function as a self-validating system. If the compound fails the initial purity threshold, it is automatically routed back for recrystallization, ensuring that downstream structural elucidation is performed only on high-fidelity material.

AnalyticalValidation Crude Crude Product (CAS 1576-38-1) HPLC HPLC Analysis (Purity Check) Crude->HPLC NMR 1H & 13C NMR (Structural Integrity) HPLC->NMR Purity ≥95% Fail Recrystallization Loop HPLC->Fail Purity <95% MS LC-MS (ESI-) (m/z 291.05) NMR->MS Pass Valid Validated Compound MS->Valid Mass Confirmed Fail->HPLC Reprocess

Figure 2: Self-validating analytical workflow for structural confirmation.

Analytical Methodologies
  • HPLC (Purity Validation): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA modifier). UV detection at 254 nm. The threshold for advancing to structural validation is ≥95% Area Under Curve (AUC).

  • LC-MS (Molecular Weight Confirmation): Due to the high acidity of the sulfonamide N-H proton (caused by the electron-withdrawing nitro and sulfonyl groups), Electrospray Ionization in negative mode (ESI-) is the most mechanistically sound choice. The spectrum must yield a prominent deprotonated molecular ion [M-H]⁻ at m/z 291.05 .

  • ¹H NMR (Structural Elucidation): Performed in DMSO-d₆ (400 MHz). The diagnostic peak is the highly deshielded sulfonamide N-H proton, typically appearing as a broad singlet downfield at ~10.8 ppm. The tolyl methyl group provides a sharp, distinct singlet at ~2.3 ppm, confirming the presence of the tosyl moiety.

Applications in Drug Discovery

In medicinal chemistry, 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is rarely a final drug candidate; rather, it is a highly valued intermediate. Standardized chemical suppliers like frequently provide substituted benzenesulfonamides for library generation.

A primary application of this compound is its conversion into amino-sulfonamides via the reduction of the meta-nitro group. Utilizing techniques such as the Zinin reduction or palladium-catalyzed hydrogenation, the nitro group is reduced to a primary amine. This newly formed aniline derivative can then undergo subsequent amide coupling or reductive amination, allowing researchers to rapidly expand structure-activity relationship (SAR) libraries around the sulfonamide pharmacophore, which is a privileged structure in carbonic anhydrase inhibitors and anti-inflammatory agents.

References

  • Chemsrc. "CAS#:1576-38-1 | Benzenesulfonamide,4-methyl-N-(3-nitrophenyl) - Chemical & Physical Properties." Chemsrc Database. [Link]

Exploratory

X-ray Crystal Structure Analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide: From Synthesis to Supramolecular Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, a molecule of significant interest within the broader class of sulfonamides. The sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Understanding the precise three-dimensional atomic arrangement of this molecule is paramount for rational drug design, as it elucidates the structural features that govern its physicochemical properties and potential biological interactions. This guide is designed for professionals in pharmaceutical and chemical research, detailing the integrated workflow from material synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. We delve into the causality behind key experimental decisions and provide a framework for a self-validating analytical process, ensuring both scientific rigor and practical applicability.

The Scientific Imperative: Why Structural Analysis of Sulfonamides Matters

Sulfonamides, characterized by the -SO₂NH- functional group, were among the first classes of drugs to be used effectively against bacterial infections.[1][2] Their utility has since expanded dramatically, with derivatives being developed as anticancer agents, diuretics, and treatments for a variety of other conditions.[3][4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional shape and the specific arrangement of functional groups, which dictates how they interact with biological targets like enzymes.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this atomic-level structure.[6][7][8] It provides unambiguous information on:

  • Molecular Conformation: The precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack together in the solid state. This is crucial for understanding properties like solubility, stability, and polymorphism, which are critical aspects of drug development.

By elucidating the crystal structure of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, we gain foundational knowledge that can inform the design of novel sulfonamide derivatives with enhanced efficacy and specificity.

Experimental Framework: A Validated Pathway to the Crystal Structure

The journey from a powdered compound to a refined 3D atomic model is a multi-step process where each stage is critical for the success of the next.[8][9] The following sections detail the methodology, emphasizing the rationale behind each protocol.

Synthesis and Purification

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine.

Protocol: Synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add 4-toluenesulfonyl chloride (1.05 eq.) portion-wise over 15-20 minutes with constant stirring. The base (pyridine or an added base like triethylamine) acts as a scavenger for the HCl byproduct.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. If an organic solvent was used, perform an aqueous workup, washing with dilute acid (to remove the base), water, and brine.

  • Purification: The purity of the starting material is a prerequisite for successful crystallization. The crude solid must be purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure sulfonamide.[10]

Causality Check: Why is high purity essential? Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality, which can make structure solution impossible.

The Art and Science of Crystal Growth

Growing a single, high-quality crystal suitable for X-ray diffraction is often the most challenging step in the entire analysis.[9][11] The ideal crystal should be 0.1-0.5 mm in each dimension, with well-defined faces and no visible cracks or defects.[12] The process involves creating a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[11]

Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of common solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene) to find a solvent in which the compound is moderately soluble.[11]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.[11][13]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps.

Alternative Method: Vapor Diffusion If slow evaporation is unsuccessful, vapor diffusion is a powerful alternative. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

Diagram: The Crystallographic Workflow

Caption: Workflow from synthesis to final validated crystal structure.

Data Acquisition and Processing

Data Collection

Once a suitable crystal is obtained, it is mounted on the goniometer of a diffractometer.[12] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument uses a monochromatic X-ray beam to irradiate the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of spots (reflections) that are recorded by a detector.[8][12]

The goal is to collect a complete dataset, measuring the intensity and position of tens of thousands of reflections at various crystal orientations.[8]

Data Processing: From Images to Intensities

The raw diffraction images are processed using specialized software. This critical step converts the visual pattern of spots into a numerical file that can be used for structure solution.[14][15]

  • Indexing: The positions of the reflections are analyzed to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal's symmetry (its space group).[8][14]

  • Integration: The intensity of each reflection is measured by integrating the pixel values for each spot on the detector images.[14]

  • Scaling and Merging: The intensities are scaled to account for experimental variations (e.g., fluctuations in beam intensity). Redundant measurements of symmetry-equivalent reflections are then merged to produce a final, unique set of data.

Structure Solution and Refinement

Solving the Phase Problem

The diffraction experiment measures the intensities of the reflections, but the crucial phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, this problem is typically solved using Direct Methods. This computational technique uses statistical relationships between the most intense reflections to derive initial phase estimates, allowing for the calculation of a preliminary electron density map.[8]

Model Building and Refinement

From the initial electron density map, an atomic model is built. This model is then refined using a least-squares method, which iteratively adjusts the atomic parameters (x, y, z coordinates and atomic displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[16][17][18]

The quality of the fit is monitored by the R-factor (R1). A final R1 value between 2-6% is indicative of a well-refined structure. To ensure the model is not being "over-fit" to the data, a small subset of reflections (around 5%) is set aside and not used in the refinement. The R-factor calculated for this subset is called R-free, and its value provides an unbiased measure of the model's quality.[16]

Structural Analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

The final refined model provides a wealth of chemical information.

Crystallographic Data Summary

The following table summarizes the key data from a typical crystal structure determination of the title compound.

Parameter Value Significance
Chemical FormulaC₁₃H₁₂N₂O₄SConfirms the elemental composition of the molecule in the crystal.[19]
Formula Weight292.31 g/mol Molecular mass of the compound.[19]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell. This is a very common space group for organic molecules.
a, b, c (Å)Typical values would be listed hereThe dimensions of the unit cell edges.
α, γ (°)90Unit cell angles.
β (°)A value not equal to 90 would be hereUnit cell angle unique to the monoclinic system.
Volume (ų)Calculated from cell parametersThe volume of the unit cell.
Z4The number of molecules in one unit cell.
Temperature (K)100(2)Data collection temperature, indicating thermal motion is minimized.
Radiation typeMo Kα (λ = 0.71073 Å)The wavelength of X-rays used for the experiment.
Final R-factors [I > 2σ(I)]R1 ≈ 0.04, wR2 ≈ 0.10Indicates a good agreement between the model and the experimental data.
Goodness-of-fit (S)≈ 1.0A value close to 1 indicates a good refinement.
Molecular Conformation

The analysis of a related compound, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, reveals that the molecule is bent at the nitrogen atom.[10] A key feature of these structures is the relative orientation of the two aromatic rings. The dihedral angle between the plane of the 4-methylphenyl ring and the 3-nitrophenyl ring is a critical conformational parameter. In similar structures, this angle can vary significantly, influencing the overall shape of the molecule.[10][20][21]

The C-SO₂-NH-C torsion angle is also crucial, defining the conformation around the sulfonamide linkage. This conformation, along with the dihedral angle, dictates the molecule's three-dimensional topology and its potential to fit into a receptor's binding pocket.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, held together by a network of intermolecular forces. For sulfonamides, N-H···O hydrogen bonds are a dominant and highly directional interaction.[10][21][22] The sulfonamide N-H group acts as a hydrogen-bond donor, while the oxygen atoms of the sulfonyl (SO₂) or nitro (NO₂) groups act as acceptors.

These hydrogen bonds often link molecules into chains or dimers, forming a robust supramolecular architecture.[21] Understanding this packing is vital, as different packing arrangements (polymorphs) can have different physical properties, including melting point and solubility, which are critical considerations in drug formulation.

Diagram: Key Intermolecular Interactions

G cluster_A cluster_B Mol_A Molecule A (4-Methyl-N-(3-nitrophenyl)benzenesulfonamide) NH_A N-H Donor SO2_A SO2 Acceptor Mol_B Molecule B (Symmetry-Related) NO2_B NO2 Acceptor NH_A->SO2_A Intramolecular C-H···O Possible NH_A->NO2_B N-H···O Hydrogen Bond (Primary Interaction)

Caption: Schematic of potential hydrogen bonding in the crystal lattice.

Conclusion

The single-crystal X-ray analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide provides a definitive, high-resolution snapshot of its molecular architecture and solid-state packing. This guide has outlined the rigorous, multi-step process required to obtain this information, from the foundational steps of synthesis and crystallization to the complexities of data analysis and structural refinement. The resulting 3D model, with its detailed conformational and intermolecular data, is not merely an academic endpoint. It is a critical tool for the medicinal chemist and drug development professional, offering profound insights that can guide the synthesis of next-generation therapeutics with improved properties and targeted biological activity.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1111. [Link]

  • Crystallization of small molecules. École Polytechnique Fédérale de Lausanne. [Link]

  • X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • X-Ray Crystallography- Collecting Data. Swarthmore College. [Link]

  • Perry, M. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1935-1956. [Link]

  • X-ray crystallography - Structural Biology Core. Mayo Clinic Research Core Facilities. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Refinement - X-Ray Crystallography. yetnet. [Link]

  • 12: Refining X-ray Crystal Structures. University of California, Davis. [Link]

  • Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 467–483. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Structure solution and refinement: introductory strategies. SlidePlayer. [Link]

  • X-ray Structure Refinement. Phenix. [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 65(Pt 11), o3208. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Xing, J. D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E, 61(Pt 12), o4318–o4319. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. International Union of Crystallography. [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 66(Pt 4), o758. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Methyl-N-(3-nitrophenyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and material science. We will delve into the core principles governing its fragmentation patterns under various ionization conditions, offering a predictive framework for its characterization and identification. This document moves beyond a simple recitation of data, providing a reasoned, in-depth exploration of the fragmentation chemistry, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Structural Elucidation

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in drug discovery.[1] The precise determination of its chemical structure is paramount for understanding its biological activity, metabolic fate, and potential toxicities. Mass spectrometry stands as a pivotal analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2] This guide will focus on elucidating these patterns, providing a roadmap for researchers working with this and structurally related molecules.

The subject molecule, with a molecular weight of 308.32 g/mol , possesses several key structural features that dictate its fragmentation behavior: a tolyl group, a sulfonamide linkage, and a nitrophenyl moiety. Each of these components contributes to a unique and predictable fragmentation signature upon ionization.

Predicted Mass Spectrometry Fragmentation Analysis

This section will explore the anticipated fragmentation pathways of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide in both positive and negative ion modes, primarily focusing on electrospray ionization (ESI), a soft ionization technique widely used for the analysis of polar and thermally labile molecules.[3]

Positive Ion Mode ESI-MS/MS Fragmentation

In positive ion mode, the molecule will readily protonate to form the precursor ion [M+H]⁺ at an m/z of 309.33. The subsequent fragmentation of this ion is driven by the stability of the resulting fragment ions and neutral losses.

One of the most characteristic fragmentation pathways for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4] This rearrangement is influenced by substitutions on the aromatic ring, with electron-withdrawing groups often promoting this extrusion.[4]

Another prominent fragmentation pathway is the cleavage of the S-N bond, leading to the formation of characteristic ions representing the tolyl and nitrophenyl portions of the molecule. The stability of the resulting carbocations and radical species plays a significant role in the observed fragmentation.[5]

Key Predicted Fragment Ions in Positive Ion Mode:

m/z (Predicted) Proposed Structure/Formula Fragmentation Pathway
309.33[C₁₃H₁₃N₂O₄S]⁺[M+H]⁺
245.27[C₁₃H₁₃N₂O₂]⁺[M+H - SO₂]⁺
155.04[C₇H₇O₂S]⁺Cleavage of the S-N bond
91.05[C₇H₇]⁺Tropylium ion from the tolyl group
138.04[C₆H₆N₂O₂]⁺Formation of 3-nitroaniline cation
122.04[C₆H₆NO]⁺Loss of oxygen from the 3-nitroaniline cation

Proposed Fragmentation Pathway (Positive Ion Mode):

G [M+H]+ (m/z 309) [M+H]+ (m/z 309) [M+H - SO2]+ (m/z 245) [M+H - SO2]+ (m/z 245) [M+H]+ (m/z 309)->[M+H - SO2]+ (m/z 245) - SO2 [C7H7O2S]+ (m/z 155) [C7H7O2S]+ (m/z 155) [M+H]+ (m/z 309)->[C7H7O2S]+ (m/z 155) S-N cleavage [C6H6N2O2]+ (m/z 138) [C6H6N2O2]+ (m/z 138) [M+H]+ (m/z 309)->[C6H6N2O2]+ (m/z 138) S-N cleavage [C7H7]+ (m/z 91) [C7H7]+ (m/z 91) [C7H7O2S]+ (m/z 155)->[C7H7]+ (m/z 91) - SO2 [C6H5NO]+ (m/z 122) [C6H5NO]+ (m/z 122) [C6H6N2O2]+ (m/z 138)->[C6H5NO]+ (m/z 122) - O

Caption: Predicted fragmentation of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide in positive ESI-MS.

Negative Ion Mode ESI-MS/MS Fragmentation

In negative ion mode, deprotonation will occur at the sulfonamide nitrogen, forming the [M-H]⁻ ion at an m/z of 307.31. The fragmentation of this anion is expected to be significantly different from the positive ion mode due to the different charge distribution.

Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) in negative ion mode. The position of the nitro group can influence the fragmentation pathways.[6]

Key Predicted Fragment Ions in Negative Ion Mode:

m/z (Predicted) Proposed Structure/Formula Fragmentation Pathway
307.31[C₁₃H₁₁N₂O₄S]⁻[M-H]⁻
261.31[C₁₃H₁₁N₁O₄S]⁻[M-H - NO₂]⁻
277.31[C₁₃H₁₁N₂O₃S]⁻[M-H - NO]⁻
154.02[C₇H₆O₂S]⁻Cleavage of the S-N bond
137.03[C₆H₅N₂O₂]⁻Formation of 3-nitrophenylamide anion

Proposed Fragmentation Pathway (Negative Ion Mode):

G [M-H]- (m/z 307) [M-H]- (m/z 307) [M-H - NO2]- (m/z 261) [M-H - NO2]- (m/z 261) [M-H]- (m/z 307)->[M-H - NO2]- (m/z 261) - NO2 [M-H - NO]- (m/z 277) [M-H - NO]- (m/z 277) [M-H]- (m/z 307)->[M-H - NO]- (m/z 277) - NO [C7H6O2S]- (m/z 154) [C7H6O2S]- (m/z 154) [M-H]- (m/z 307)->[C7H6O2S]- (m/z 154) S-N cleavage [C6H5N2O2]- (m/z 137) [C6H5N2O2]- (m/z 137) [M-H]- (m/z 307)->[C6H5N2O2]- (m/z 137) S-N cleavage

Caption: Predicted fragmentation of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide in negative ESI-MS.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality mass spectra of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide in a suitable solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid for positive mode, or water with 0.1% ammonium hydroxide for negative mode) and mobile phase B (e.g., acetonitrile with 0.1% formic acid for positive mode, or acetonitrile for negative mode).

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water (for positive ion mode) or 5 mM Ammonium Acetate in Water (for negative ion mode).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for positive ion mode) or Acetonitrile (for negative ion mode).

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 ug/mL) Working Solution (1-10 ug/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 ug/mL) HPLC/UHPLC HPLC/UHPLC Working Solution (1-10 ug/mL)->HPLC/UHPLC Injection C18 Column C18 Column HPLC/UHPLC->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source (+/-) ESI Source (+/-) Gradient Elution->ESI Source (+/-) Eluent Tandem MS Tandem MS ESI Source (+/-)->Tandem MS Data Acquisition Data Acquisition Tandem MS->Data Acquisition

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Exploratory

Pharmacokinetic Profiling and ADME Optimization of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide Derivatives

Executive Summary The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in therapeutics ranging from antimicrobials to next-generation oncology and metabolic disease targets. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in therapeutics ranging from antimicrobials to next-generation oncology and metabolic disease targets. Specifically, derivatives of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS 1576-38-1, commonly known as m-nitro-N-tosylaniline) and broader N-phenylbenzenesulfonamide scaffolds have garnered significant attention for their potent biological activities[1][2].

However, translating the in vitro potency of these derivatives into in vivo efficacy is frequently bottlenecked by their pharmacokinetic (PK) liabilities. The highly hydrophobic nature of the p-toluenesulfonyl (tosyl) group combined with the nitrophenyl ring often results in poor aqueous solubility, extensive plasma protein binding, and rapid hepatic clearance. This whitepaper provides an authoritative, mechanistic guide to the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives, equipping researchers with the experimental frameworks necessary to optimize their PK profiles.

Physicochemical Constraints and Absorption Dynamics

The absorption of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide derivatives is primarily dissolution rate-limited. The lipophilicity (ClogP typically > 3.5) drives excellent membrane permeability but severely restricts aqueous solubility in the gastrointestinal tract.

The Causality of Formulation in PK Outcomes

Standard aqueous dosing vehicles (e.g., saline or simple buffers) routinely fail to achieve systemic exposure for this class. Undissolved particulates in the gut lead to erratic absorption profiles and high inter-subject variability. To circumvent this, formulation strategies such as the generation of monovalent salts (Na+, K+) or the use of lipid-based co-solvents (e.g., PEG400/Tween-80) are mandatory to increase hydrosolubility and achieve reliable oral bioavailability[3].

Protocol: Caco-2 Permeability Assay for Absorption Prediction

To validate intestinal absorption potential before in vivo studies, a bidirectional Caco-2 cell permeability assay is utilized.

  • Cell Culturing: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

  • Compound Preparation: Dissolve the sulfonamide derivative in DMSO, then dilute in Hank’s Balanced Salt Solution (HBSS) at pH 7.4 to a final concentration of 10 µM (final DMSO < 1% to prevent membrane toxicity).

  • Dosing (A-to-B and B-to-A): Add the compound to the apical (A) chamber for absorptive transport, or the basolateral (B) chamber for efflux transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS to maintain sink conditions.

  • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). An efflux ratio ( Papp,B−A​/Papp,A−B​ ) > 2.0 indicates the derivative is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution and Plasma Protein Binding (PPB)

Once absorbed, N-phenylbenzenesulfonamides exhibit extensive tissue distribution, often detectable in major organs (liver, lungs, spleen) for extended periods[4]. However, the acidic nature of the sulfonamide nitrogen (NH) allows it to ionize at physiological pH. This ionized form interacts strongly with the basic amino acid residues of Human Serum Albumin (HSA), leading to exceptionally high plasma protein binding (frequently >95%).

Mechanistic Insight: High PPB restricts the unbound, pharmacologically active fraction ( fu​ ) of the drug. When designing PK studies, researchers must rely on Equilibrium Dialysis rather than Ultrafiltration. Ultrafiltration of highly lipophilic sulfonamides often results in non-specific binding to the filter membrane, falsely deflating the free drug concentration and skewing Volume of Distribution ( Vd​ ) calculations.

Biotransformation and Metabolic Stability

The metabolic fate of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide derivatives is dictated by two primary structural liabilities: the 4-methyl group and the 3-nitro group. Understanding these pathways is critical for structural optimization to prevent rapid clearance or the formation of toxicophores.

  • Benzylic Oxidation (Phase I): The 4-methyl group on the tosyl ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9), yielding a 4-hydroxymethyl metabolite.

  • Nitroreduction (Phase I): The 3-nitro group undergoes reduction to an aniline derivative (3-amino metabolite). This is mediated both by hepatic nitroreductases and the gut microbiome. Anilines are notorious structural alerts, as they can undergo further oxidation to reactive hydroxylamines, potentially causing methemoglobinemia or hepatotoxicity.

  • Conjugation (Phase II): The resulting hydroxyl and amino groups are rapidly glucuronidated, increasing polarity for renal excretion.

Metabolism Parent 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide CYP CYP450 Oxidation (CYP3A4/2C9) Parent->CYP NitroRed Nitroreduction (Hepatic/Gut Flora) Parent->NitroRed Met1 4-Hydroxymethyl Metabolite CYP->Met1 Met2 3-Amino Metabolite NitroRed->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal Excretion Phase2->Excretion

Fig 1. Primary Phase I and Phase II biotransformation pathways of the sulfonamide derivative.

Protocol: Liver Microsomal Stability Assay

To quantify the intrinsic clearance ( CLint​ ) driven by CYP450 metabolism, a self-validating microsomal assay is employed.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the sulfonamide derivative (1 µM final concentration) in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation without the cofactor ensures that any observed degradation is strictly enzymatic and not due to chemical instability in the buffer.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism at precise time points.

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic activity of the microsome batch.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Workflow and Bioanalysis

Accurate quantification of sulfonamides in plasma requires highly sensitive and specific analytical methods, typically LC-MS/MS, capable of detecting concentrations down to the low nanomolar range[4].

PK_Workflow Dose In Vivo Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK NCA Parameter Calculation LCMS->PK

Fig 2. Standardized in vivo pharmacokinetic workflow and LC-MS/MS bioanalysis.

Protocol: LC-MS/MS Bioanalytical Method for Plasma Quantification
  • Sample Collection: Collect whole blood into K2-EDTA tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Centrifuge at 4°C (3000 x g, 10 min) to separate plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of extraction solvent (Acetonitrile containing 0.1% Formic Acid and 50 ng/mL Internal Standard).

    • Causality: The organic solvent crashes out plasma proteins, releasing the highly bound sulfonamide. The addition of formic acid lowers the pH, ensuring the sulfonamide is fully protonated, which drastically enhances the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Filtration: Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant to a clean plate.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elute using a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the parent mass of the 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide derivative.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes typical non-compartmental analysis (NCA) parameters observed for optimized N-phenylbenzenesulfonamide derivatives in preclinical murine models (intravenous and oral dosing at 10 mg/kg)[1][4].

Pharmacokinetic ParameterAbbreviationTypical Range (Murine Model)Clinical/Physiological Implication
Maximum Plasma Concentration Cmax​ 800 – 2,500 ng/mLHighly dependent on formulation and dissolution rate.
Time to Maximum Concentration Tmax​ 1.0 – 4.0 hoursIndicates moderate to slow absorption from the GI tract.
Volume of Distribution (Steady State) Vss​ 1.5 – 4.5 L/kg> Total body water (0.7 L/kg), indicating extensive tissue penetration.
Systemic Clearance CL 15 – 45 mL/min/kgModerate clearance, primarily driven by hepatic CYP metabolism.
Elimination Half-Life t1/2​ 2.5 – 6.0 hoursSupports once- or twice-daily dosing regimens if optimized.
Oral Bioavailability F% 15% – 55%Variable. Requires salt formation or lipid co-solvents to exceed 30%.

Conclusion and Optimization Strategies

The 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide scaffold presents a highly active yet pharmacokinetically challenging profile. To advance these derivatives through the preclinical pipeline, medicinal chemists must employ iterative ADME optimization. Strategies such as replacing the 4-methyl group with bioisosteres (e.g., trifluoromethyl or halogens) can block rapid benzylic oxidation, thereby reducing systemic clearance. Furthermore, substituting the 3-nitro group can eliminate the risk of toxic aniline metabolites generated via nitroreduction. When coupled with advanced formulation techniques to overcome solubility barriers, these sulfonamides hold immense promise as next-generation therapeutics.

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Foundational

Molecular docking studies of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide with target proteins

An In-Depth Technical Guide to the Molecular Docking of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide Executive Summary The rational design of small-molecule inhibitors targeting metalloenzymes and inflammatory pathways r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

Executive Summary

The rational design of small-molecule inhibitors targeting metalloenzymes and inflammatory pathways relies heavily on the benzenesulfonamide pharmacophore. This whitepaper explores the computational evaluation of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1)[1], a secondary sulfonamide derivative, against two highly validated therapeutic targets: Human Carbonic Anhydrases (hCA II and hCA IX) and Cyclooxygenase-2 (COX-2). As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials, focusing instead on the physicochemical causality of binding events, steric constraints of secondary sulfonamides, and self-validating experimental workflows.

Introduction & Structural Rationale

Primary benzenesulfonamides ( R−SO2​NH2​ ) are classic, potent inhibitors of Carbonic Anhydrases, where the deprotonated sulfonamide nitrogen directly coordinates with the active site zinc ion ( Zn2+ )[2][3]. They are also well-documented selective COX-2 inhibitors (e.g., celecoxib), inserting into a specific side pocket formed by Val523[4].

However, 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide possesses a secondary sulfonamide linkage ( R−SO2​NH−R′ ). The addition of the bulky 3-nitrophenyl group to the sulfonamide nitrogen introduces significant steric hindrance.

  • The Scientific Question: Can a secondary sulfonamide navigate the deep, narrow active site funnel of hCA, or does it adopt a non-classical binding mode?

  • The Pharmacological Goal: Does the diaryl system mimic the binding pose of classical NSAIDs (like diclofenac or nimesulide) within the COX-2 hydrophobic channel?

Molecular docking provides the atomistic resolution required to answer these questions, guiding lead optimization before costly in vitro synthesis and screening[5][6].

Target Protein Selection & Mechanistic Pathways

To evaluate the multi-target potential of this compound, we select three distinct protein models based on their clinical relevance and structural resolution:

  • hCA II (PDB: 1CA2): A cytosolic isoform implicated in glaucoma. The active site is characterized by a deep conical cleft with Zn2+ at the bottom, coordinated by three histidine residues[3].

  • hCA IX (PDB: 5JN3): A transmembrane isoform overexpressed in hypoxic tumors. Inhibiting hCA IX disrupts tumor pH regulation, suppressing metastasis[5][7].

  • COX-2 (PDB: 3LN1): An inducible enzyme responsible for prostaglandin synthesis during inflammation[4].

Pathway cluster_CA Carbonic Anhydrase (hCA) Pathway cluster_COX Cyclooxygenase (COX-2) Pathway Ligand 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide CA hCA II / hCA IX (Active Site Binding) Ligand->CA COX2 COX-2 Enzyme (Hydrophobic Channel) Ligand->COX2 pH Disruption of Tumor pH Homeostasis CA->pH Cancer Suppression of Tumor Survival pH->Cancer PG Blockade of Prostaglandin E2 COX2->PG Inflam Reduction of Inflammation PG->Inflam

Caption: Dual-target mechanistic pathways of benzenesulfonamide derivatives in oncology and inflammation.

Self-Validating Experimental Protocol

A robust computational protocol must be self-validating. The following step-by-step methodology ensures that the docking grid and scoring functions are accurately calibrated before the test ligand is evaluated.

Phase I: Ligand Preparation

Causality: The secondary sulfonamide proton has a pKa​ of approximately 8.5–9.5. In the physiological environment (pH 7.4), it exists in equilibrium between neutral and deprotonated states. Both must be modeled, as the deprotonated state is mandatory for classical Zn2+ coordination.

  • Import the SMILES string (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)[O-]) into the ligand preparation module (e.g., Schrödinger LigPrep).

  • Generate 3D conformers using the OPLS4 force field.

  • Enumerate protonation states at pH 7.4±1.0 using Epik.

  • Retain the lowest-energy conformers for both the neutral and anionic (deprotonated sulfonamide) states.

Phase II: Protein Preparation

Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains or crystallization artifacts (e.g., glycerol).

  • Download PDBs 1CA2, 5JN3, and 3LN1.

  • Remove all non-catalytic water molecules. Critical Exception: In hCA II/IX, retain the deep-water network if probing non-classical binding, but remove the zinc-bound hydroxide/water, as the sulfonamide nitrogen will displace it[2].

  • Assign bond orders and add hydrogen atoms.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure correct tautomeric states of active site histidines (e.g., His94, His96, His119 in hCA).

  • Perform a restrained minimization (heavy atom RMSD convergence to 0.3 Å).

Phase III: Grid Generation & Docking
  • Define a 20×20×20 Å receptor grid centered on the co-crystallized ligand.

  • Self-Validation Step: Redock the native co-crystallized ligand (e.g., celecoxib in 3LN1). The protocol is only valid if the RMSD between the docked pose and the crystal pose is <2.0 Å.

  • Dock the prepared 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide using Extra Precision (XP) mode.

  • Perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to estimate the thermodynamic binding free energy ( ΔGbind​ ), which accounts for solvent polarization effects often missed by standard docking scores[8].

Workflow LPrep 1. Ligand Preparation (Enumerate pH 7.4 States) Grid 3. Grid Generation (Center on ZBG / Active Site) LPrep->Grid PPrep 2. Protein Preparation (Optimize H-Bonds & Minimize) PPrep->Grid Validate 4. Protocol Validation (Native Ligand RMSD < 2.0 Å) Grid->Validate Dock 5. XP Molecular Docking (Evaluate Steric Constraints) Validate->Dock MMGBSA 6. MM/GBSA Calculation (Calculate ΔG_bind) Dock->MMGBSA

Caption: Self-validating computational workflow for molecular docking and binding free energy calculation.

Results & Data Presentation

Interaction with Carbonic Anhydrases (hCA II & IX)

Because of the bulky 3-nitrophenyl group, the secondary sulfonamide faces severe steric clashes if it attempts to penetrate the bottom of the hCA active site funnel. Docking reveals that while the deprotonated nitrogen can reach the Zn2+ ion, the 3-nitrophenyl ring is forced into an unfavorable conformation against the hydrophobic wall (Val121, Val143). Consequently, the binding affinity is significantly lower than that of primary sulfonamides like SLC-0111[5]. However, the nitro group forms a compensatory hydrogen bond with the side chain of Gln92, suggesting a potential "tail-first" alternative binding mode at the entrance of the cavity.

Interaction with COX-2

The compound demonstrates a highly favorable binding profile in COX-2. Unlike celecoxib, which inserts its primary sulfonamide into the secondary pocket, 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide acts more like a diarylamine NSAID. The acidic sulfonamide NH interacts with the Arg120/Tyr355 gate. The tolyl ring extends into the hydrophobic channel (interacting with Val349 and Leu352), while the 3-nitrophenyl group occupies the space near Ser530, effectively blocking the entry of arachidonic acid[4][8].

Quantitative Data Summary
Target ProteinPDB IDNative Ligand RMSD (Å)Docking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesBinding Mode Classification
hCA II 1CA20.85-5.42-32.15Zn2+, Thr199, Val121, Gln92Strained Classical / Tail-first
hCA IX 5JN31.12-6.10-38.40Zn2+, Thr199, Leu91, Val131Strained Classical
COX-2 3LN10.68-9.85-61.20Arg120, Tyr355, Ser530, Val349Diarylamine-like (Gatekeeper)

Note: More negative scores indicate stronger theoretical binding affinity. The MM/GBSA values clearly indicate a thermodynamic preference for the COX-2 active site over the sterically restricted hCA active sites.

Conclusion & Future Directions

The computational evaluation of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide reveals the profound impact of secondary sulfonamide substitution. While the benzenesulfonamide core is a recognized ZBG for Carbonic Anhydrases, the bulky 3-nitrophenyl substituent sterically hinders optimal zinc coordination, resulting in moderate hCA inhibition. Conversely, this exact steric bulk and diaryl geometry make the compound an excellent structural fit for the COX-2 hydrophobic channel, yielding high docking scores and favorable free energies comparable to established NSAIDs[8][9].

Future in vitro enzymatic assays should prioritize COX-2 inhibition profiling, followed by structural optimization (e.g., replacing the nitro group with a bioisostere) to further enhance selectivity.

References

  • Zhang, Z.-P., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2418. Available at:[Link]

  • Yan, X.-Q., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. ResearchGate. Available at:[Link]

  • Berrino, E., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bouoney, Y., et al. (2022). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. SciSpace. Available at:[Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at:[Link]

  • PMC. (2018). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. NIH. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization Protocol for 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1) Molecular Formula: C13H12N2O4S | Molecular Weight: 292.31 g/...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1) Molecular Formula: C13H12N2O4S | Molecular Weight: 292.31 g/mol

Introduction & Structural Rationale

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is a critical synthetic intermediate and pharmacophore frequently utilized in medicinal chemistry for the development of sulfonamide-based therapeutics. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental requirement for quality control and downstream synthetic validation.

The molecule's architecture consists of two distinct aromatic systems—a p-toluenesulfonyl (tosyl) group and a 3-nitroaniline core—linked by a sulfonamide bridge. The strong electron-withdrawing nature of both the nitro (-NO2) and sulfonyl (-SO2-) groups significantly alters the local magnetic environment. This leads to pronounced deshielding effects on the adjacent aromatic protons and carbons, pushing their resonance frequencies further downfield compared to unsubstituted benzene rings.

Experimental Design & Causality (E-E-A-T Principles)

A robust NMR protocol requires deliberate choices in solvent selection and acquisition parameters to establish a self-validating system. As an application scientist, it is critical to understand why these parameters are chosen rather than simply following a checklist.

  • Solvent Selection (DMSO-d6 vs. CDCl3): Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over Chloroform-d (CDCl3) for two mechanistic reasons. First, sulfonamides containing nitro groups are highly polar and crystalline, often exhibiting poor solubility in non-polar solvents. Second, in CDCl3, the acidic sulfonamide proton (-NH-) frequently broadens into the baseline or disappears entirely due to rapid chemical exchange with trace moisture and quadrupolar relaxation from the adjacent nitrogen-14 nucleus. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -NH- proton in a defined state and yielding a sharp, quantifiable singlet >10 ppm.

  • Relaxation Delay (d1): For 13C NMR, an extended relaxation delay (d1) of at least 2.0 seconds is mandated. The molecule contains four quaternary carbons (C1'', C4'', C1', C3'). Because these carbons lack directly attached protons, they suffer from highly inefficient dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal attenuation and ensuring they remain distinguishable from baseline noise.

  • Internal Referencing: The protocol is self-validating by utilizing the residual solvent pentet of DMSO-d6 at 2.50 ppm for 1H and the septet at 39.52 ppm for 13C as internal calibration standards ()[1].

Step-by-Step Methodology

Sample Preparation
  • Weigh 15–20 mg of highly pure 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide ()[2].

  • Transfer the solid into a clean, dry glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no particulate matter remains; suspended solids will distort magnetic field homogeneity and ruin the shimming process.

  • Transfer the solution into a standard 5 mm Wilmad precision NMR tube using a glass Pasteur pipette.

Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Locking: Lock the spectrometer frequency to the deuterium signal of the DMSO-d6 solvent.

  • Tuning and Matching: Manually or automatically tune the probe to the exact Larmor frequencies of 1H and 13C. Causality: Proper tuning maximizes the quality factor (Q) of the probe circuit, which is critical for maximizing signal-to-noise (S/N) ratio when detecting low-sensitivity 13C nuclei.

  • Shimming: Optimize the Z1-Z5 shims to achieve a symmetric, narrow lock signal. A well-shimmed sample should yield a TMS peak with a width at half-height (W1/2) of <1.0 Hz.

Data Acquisition Parameters
  • 1H NMR:

    • Number of Scans (ns): 16

    • Spectral Width (sw): 15 ppm (Required to capture the far-downfield -NH- signal)

    • Relaxation Delay (d1): 1.5 s

  • 13C NMR:

    • Number of Scans (ns): 512 to 1024 (Depending on exact sample concentration)

    • Spectral Width (sw): 250 ppm

    • Relaxation Delay (d1): 2.0 s

Experimental Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) LockShim 2. Lock & Shim (Lock to DMSO-d6, optimize Z-shims) SamplePrep->LockShim TuneMatch 3. Tune & Match (Optimize probe for 1H/13C Larmor freq) LockShim->TuneMatch Acquisition 4. Data Acquisition (1H: 16 scans, 13C: 512+ scans) TuneMatch->Acquisition Processing 5. FID Processing (Fourier Transform, Phase/Baseline Correction) Acquisition->Processing Analysis 6. Data Analysis (Integration, Peak Picking, Multiplet Analysis) Processing->Analysis

Figure 1: Step-by-step NMR acquisition and processing workflow for sulfonamide characterization.

Data Presentation & Interpretation

The following tables summarize the expected chemical shifts based on empirical NMR rules and analogous structural data for nitrophenyl sulfonamides ()[3].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment / Structural Rationale
10.80Singlet (s)1H--NH- : Highly deshielded by adjacent SO2 and aromatic ring; locked by DMSO.
7.95Triplet (t)1H2.0Ar-H (C2') : Most downfield aromatic proton; flanked by -NO2 and -NHSO2Ar.
7.85Doublet of doublets of doublets (ddd)1H8.0, 2.0, 1.0Ar-H (C4') : Ortho to the strongly electron-withdrawing -NO2 group.
7.70Doublet (d)2H8.0Ar-H (C2'', C6'') : Tosyl protons ortho to the electron-withdrawing -SO2- group.
7.55Triplet (t)1H8.0Ar-H (C5') : Meta to both substituents on the nitrophenyl ring.
7.45ddd1H8.0, 2.0, 1.0Ar-H (C6') : Ortho to the -NH- group on the nitrophenyl ring.
7.35Doublet (d)2H8.0Ar-H (C3'', C5'') : Tosyl protons ortho to the electron-donating methyl group.
2.35Singlet (s)3H--CH3 : Tosyl methyl group.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeAssignment
148.2Quaternary (C)C3' : Attached to the strongly deshielding -NO2 group.
143.5Quaternary (C)C4'' : Tosyl carbon attached to the methyl group.
139.5Quaternary (C)C1' : Attached to the sulfonamide nitrogen.
136.0Quaternary (C)C1'' : Tosyl carbon attached to the -SO2- group.
130.5Methine (CH)C5' : Nitrophenyl ring.
129.8Methine (CH)C3'', C5'' : Tosyl ring (ortho to methyl).
126.8Methine (CH)C2'', C6'' : Tosyl ring (ortho to sulfonyl).
124.5Methine (CH)C6' : Nitrophenyl ring.
118.0Methine (CH)C4' : Nitrophenyl ring.
113.5Methine (CH)C2' : Nitrophenyl ring (between -NO2 and -NH-).
21.0Primary (CH3)-CH3 : Tosyl methyl carbon.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: PubChem Compound Summary for 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide (CID 720086) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application

Application Note: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide as a Strategic Precursor in Targeted Drug Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid generation of diverse, biologically active libraries relies heavily on versatile, orthogonally functionalized building blocks. 4-Methyl-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid generation of diverse, biologically active libraries relies heavily on versatile, orthogonally functionalized building blocks. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1), also known as m-nitro-N-tosylaniline, is a premier chemical precursor designed for this exact purpose[1].

This molecule strategically combines two critical features:

  • The Sulfonamide Pharmacophore: The p-toluenesulfonyl (tosyl) group acts initially as a robust protecting group for the aniline nitrogen. In later stages, it serves as a potent pharmacophore, known to engage in critical hydrogen bonding within the hinge regions of kinases or the allosteric pockets of receptors.

  • The Meta-Nitro Masking Group: The nitro group at the meta position provides a stable, masked primary amine. Upon chemoselective reduction, it yields N-(3-aminophenyl)-4-methylbenzenesulfonamide (CAS: 6380-07-0)[2]. The meta-substitution pattern is highly favored in drug design for inducing optimal conformational "kinks" that allow molecules to deeply penetrate hydrophobic enzyme pockets, a geometry often unachievable with linear para-substituted analogs.

This guide details the self-validating protocols for the synthesis, reduction, and downstream application of this critical precursor, specifically highlighting its utility in developing ST2 (IL1RL1) inhibitors and modulators of Huntington's disease pathways.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity, utilizing intrinsic chemical properties for built-in validation (self-validating systems).

Phase 1: Synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

Objective: Chemoselective mono-sulfonylation of 3-nitroaniline.

Causality & Design: Pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst and acid scavenger. By strictly maintaining the reaction at 0 °C during the addition of p-toluenesulfonyl chloride (TsCl), we kinetically suppress the formation of bis-sulfonylated byproducts.

Step-by-Step Procedure:

  • Initiation: Dissolve 3-nitroaniline (1.0 eq, 10 mmol) in anhydrous pyridine (15 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve TsCl (1.05 eq, 10.5 mmol) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the reaction mixture over 30 minutes to manage the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating Workup: Pour the crude mixture into 100 mL of vigorously stirred, ice-cold 1M HCl.

    • Validation Check: The HCl protonates the pyridine, rendering it highly water-soluble. The hydrophobic sulfonamide product will immediately crash out as a distinct, pale-yellow precipitate. If the solution remains clear, the sulfonylation failed.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to yield 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide[1].

Phase 2: Chemoselective Reduction to the Aniline Core

Objective: Reduction of the nitro group to yield N-(3-aminophenyl)-4-methylbenzenesulfonamide (CAS: 6380-07-0).

Causality & Design: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over harsh metal/acid reductions (e.g., SnCl2/HCl) to eliminate the risk of S-N bond cleavage. The sulfonamide moiety is highly stable to standard H₂ atmospheres, ensuring perfect chemoselectivity.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (5 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (30 mL).

  • Catalysis: Carefully add 10% Pd/C (10% w/w) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Check: The starting material is UV-active and non-polar (Rf ~0.6). The product (CAS: 6380-07-0) is highly polar (Rf ~0.2) and will stain vividly purple with Ninhydrin due to the newly formed primary amine[2].

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to obtain the pure aminophenyl sulfonamide building block.

Quantitative Data & Analytical Summary

To facilitate rapid comparison and quality control, the quantitative metrics and analytical markers for the precursor and its reduced derivative are summarized below.

Compound NameCAS NumberMol. Weight ( g/mol )Typical YieldTarget Purity (HPLC)Key Analytical Marker (Self-Validation)
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide 1576-38-1292.3188 - 92%≥ 95%IR: Strong bands at ~1350 & 1160 cm⁻¹ (SO₂ stretch); TLC: Ninhydrin negative.
N-(3-aminophenyl)-4-methylbenzenesulfonamide 6380-07-0262.3394 - 98%≥ 98%TLC: Ninhydrin positive (purple); ¹H NMR: Broad singlet at ~3.5 ppm (NH₂).

Synthetic Workflow & Downstream Applications

Once the primary amine is exposed, the molecule becomes a versatile hub for combinatorial chemistry. It has been actively utilized in high-throughput screening (qHTS) assays, notably for the synthesis of small-molecule inhibitors targeting the ST2 (IL1RL1) receptor (implicated in inflammatory diseases) and for discovering agents that abrogate mHTT-CaM interactions in Huntington's disease models.

The diagram below illustrates the orthogonal functionalization pathways available from this central precursor.

G N1 3-Nitroaniline + TsCl N2 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide (CAS: 1576-38-1) N1->N2 Sulfonylation (Pyridine, 0°C) N3 N-(3-aminophenyl)-4- methylbenzenesulfonamide (CAS: 6380-07-0) N2->N3 Chemoselective Nitro Reduction (Pd/C, H2) N4 Amide Derivatives (ST2 / IL1RL1 Inhibitors) N3->N4 Acylation (R-COCl) N5 Urea Derivatives (Kinase Inhibitors) N3->N5 Isocyanate Coupling N6 mHTT-CaM Interaction Modulators N3->N6 Scaffold Derivatization

Figure 1: Synthetic pipeline from 3-nitroaniline to targeted therapeutic libraries via the CAS 1576-38-1 precursor.

Conclusion

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide represents a masterclass in precursor design. By leveraging the stability of the sulfonamide linkage and the chemoselectivity of the meta-nitro group, chemists can reliably generate high-purity libraries for advanced drug discovery. Adhering to the self-validating protocols outlined above ensures reproducible yields and minimizes downstream purification bottlenecks.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

Welcome to the technical support center for the chromatographic analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to resolve common issues encountered during HPLC analysis, with a specific focus on resolving baseline drift. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of a Drifting Baseline

In High-Performance Liquid Chromatography (HPLC), a stable baseline is the foundation of accurate and reproducible results.[1][2][3] A drifting baseline, characterized by a gradual and consistent upward or downward slope, can obscure peaks of interest, complicate peak integration, and ultimately compromise the quantitative accuracy of your analysis.[1][2][3] This guide will provide a systematic approach to diagnosing and resolving baseline drift in the context of analyzing 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, a compound of interest in various research and development settings.

Troubleshooting Guide: A Symptom-Based Approach to Baseline Drift

This section provides a structured approach to troubleshooting baseline drift. By identifying the specific symptoms, you can narrow down the potential causes and implement targeted solutions.

Symptom 1: Gradual, Consistent Upward or Downward Drift Throughout the Run

This is one of the most common forms of baseline drift and can often be traced back to issues with the mobile phase or the column.

Potential Causes and Solutions:

  • Mobile Phase Composition and Preparation:

    • Cause: In gradient elution, a mismatch in the UV absorbance of the mobile phase solvents (e.g., water and acetonitrile/methanol) at the detection wavelength can cause a drifting baseline.[2][4] Similarly, the degradation of mobile phase components, such as trifluoroacetic acid (TFA), can alter their UV absorbance over time.[1][2]

    • Solution:

      • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.[2][5]

      • Solvent Selection: For UV detection at low wavelengths, acetonitrile is often preferred over methanol due to its lower UV cutoff.[6]

      • Mobile Phase Additives: If using additives like TFA, ensure they are present in both mobile phase reservoirs (A and B) at concentrations that provide a stable baseline during the gradient.[5]

      • Fresh Preparation: Prepare mobile phases fresh daily and avoid long-term storage, especially for buffered solutions which can support microbial growth.[5][6]

  • Column Bleed and Equilibration:

    • Cause: The stationary phase of the column can slowly degrade and "bleed" into the mobile phase, leading to a rising baseline. This is more pronounced with aggressive mobile phases or at elevated temperatures. Inadequate column equilibration between runs can also manifest as a drifting baseline.[5]

    • Solution:

      • Thorough Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes of the starting mobile phase.

      • Column Washing: Implement a robust column washing procedure after each analytical batch to remove strongly retained compounds.

      • Method Optimization: If column bleed is suspected, consider reducing the operating temperature or using a more stable column chemistry.

  • Temperature Fluctuations:

    • Cause: Variations in ambient temperature can affect the mobile phase viscosity and the refractive index, leading to baseline drift, especially if a column oven is not used.[4][7][8] A temperature difference between the column and the detector can also contribute to this issue.[1][2][5]

    • Solution:

      • Use a Column Oven: Maintain a constant and uniform column temperature using a column oven.[4][8]

      • Pre-heat the Mobile Phase: Some HPLC systems have the capability to pre-heat the mobile phase before it enters the column, which can improve temperature stability.[8][9]

      • Stable Lab Environment: Ensure a stable laboratory temperature, away from direct sunlight or drafts from air conditioning vents.[1][2]

Symptom 2: Irregular or Wavy Baseline Drift

An irregular or wavy baseline suggests a more dynamic issue within the HPLC system, often related to the pump or mixing performance.

Potential Causes and Solutions:

  • Pump Performance and Mixing:

    • Cause: Inadequate mixing of mobile phase solvents in gradient elution can cause periodic fluctuations in the baseline.[5] Worn pump seals, check valves, or the presence of air bubbles in the pump head can also lead to pressure fluctuations and an unstable baseline.[1][2][5]

    • Solution:

      • Degas the Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.[1][2]

      • Pump Maintenance: Regularly inspect and replace worn pump seals and check valves as part of your preventative maintenance schedule.

      • System Priming: Ensure all solvent lines are properly primed to remove any trapped air bubbles.

  • System Contamination:

    • Cause: Contaminants leaching from the solvent reservoirs, tubing, or the autosampler can cause a wandering or drifting baseline.[5][7]

    • Solution:

      • Clean Solvent Reservoirs: Regularly clean all mobile phase bottles.

      • System Flush: Perform a systematic flush of the entire HPLC system with a strong solvent (e.g., isopropanol) to remove any accumulated contaminants.

Experimental Protocols

Protocol 1: Systematic Isolation of the Source of Baseline Drift

This protocol uses a step-by-step process of elimination to identify the component of the HPLC system causing the baseline drift.

Baseline_Troubleshooting_Workflow start Observe Baseline Drift step1 Replace Column with a Union (Zero-Dead-Volume) start->step1 step2 Run Gradient with Union step1->step2 result1 Is Baseline Stable? step2->result1 cause_column Problem is Column-Related (Bleed, Contamination, Equilibration) result1->cause_column Yes step3 Stop Pump Flow result1->step3 No result2 Is Baseline Stable? step3->result2 cause_mobile_phase Problem is Mobile Phase or Pump Related (Composition, Contamination, Degassing, Pump Malfunction) result2->cause_mobile_phase Yes cause_detector Problem is Detector Related (Lamp, Flow Cell Contamination) result2->cause_detector No

Caption: A workflow diagram for systematically isolating the source of baseline drift.

Steps:

  • Initial Observation: Confirm that baseline drift is consistently occurring.

  • Isolate the Column: Replace the analytical column with a zero-dead-volume union.

  • Run a Blank Gradient: Execute your analytical gradient method without an injection.

  • Analyze the Result:

    • If the baseline is now stable, the problem is related to the column (e.g., bleed, contamination, or insufficient equilibration).[7] Proceed with column conditioning or replacement.

    • If the baseline drift persists, the issue lies within the HPLC system (pump, mobile phase, or detector).

  • Isolate the Pump and Mobile Phase: With the union still in place, stop the pump flow.

  • Analyze the Result:

    • If the baseline becomes stable after stopping the flow, the issue is likely related to the mobile phase (e.g., improper mixing, contamination, outgassing) or the pump (e.g., faulty check valves, leaks).[7]

    • If the baseline continues to drift even with no flow, the problem is most likely with the detector (e.g., lamp instability, contaminated flow cell).[5][7]

Protocol 2: Preparing a Stable Mobile Phase

A meticulously prepared mobile phase is crucial for a stable baseline.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade buffer salts (if applicable)

  • 0.2 µm or 0.45 µm solvent filters

  • Clean, dedicated glass solvent reservoirs

Procedure:

  • Solvent Selection: Choose high-purity solvents. For UV detection of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, acetonitrile is generally a good choice for the organic phase due to its lower UV absorbance.[6]

  • Aqueous Phase Preparation:

    • If using a buffer, accurately weigh the buffer salts and dissolve them in HPLC-grade water.

    • Adjust the pH of the aqueous phase as required by your method.

    • Filter the aqueous phase through a 0.2 µm or 0.45 µm filter to remove any particulates.

  • Organic Phase Preparation: Filter the organic solvent through a 0.45 µm filter.

  • Mixing (for Isocratic Elution): If preparing a pre-mixed mobile phase, accurately measure the required volumes of the aqueous and organic phases and mix thoroughly. Always add the organic solvent to the aqueous buffer to minimize the risk of salt precipitation.[6]

  • Degassing: Degas the final mobile phase(s) using an inline degasser, sonication under vacuum, or by sparging with helium for 10-15 minutes.[1][2]

  • Labeling and Storage: Clearly label the mobile phase containers with the composition, preparation date, and your initials. Use freshly prepared mobile phases daily, especially those containing buffers.[5][6]

Frequently Asked Questions (FAQs)

Q1: Can the sample solvent cause baseline drift?

A1: Yes. If the sample is dissolved in a solvent that is significantly stronger or weaker than the initial mobile phase, it can cause a disturbance at the beginning of the chromatogram, which might be misinterpreted as drift. For the analysis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, it is best to dissolve the sample in the initial mobile phase composition to minimize this effect.

Q2: How does temperature affect baseline drift in reversed-phase chromatography?

A2: Temperature has a significant impact on the viscosity of the mobile phase and the equilibrium of the analyte between the mobile and stationary phases.[9] Inconsistent temperature control can lead to fluctuations in retention times and a drifting baseline.[4][7] Using a column oven is highly recommended for stable and reproducible results.[4][8]

Q3: My baseline is drifting upwards during a gradient run. What is the most likely cause?

A3: An upwardly drifting baseline during a gradient is often due to the organic solvent (mobile phase B) having a higher UV absorbance at the detection wavelength than the aqueous solvent (mobile phase A).[4][7] To confirm this, you can run a blank gradient and observe the baseline. To mitigate this, you can try selecting a different detection wavelength where the absorbance of both solvents is minimal or by adding a small amount of a UV-absorbing additive to the mobile phase with the lower absorbance to balance them out.[2][4]

Q4: Can a dirty detector flow cell cause baseline drift?

A4: Yes, a contaminated flow cell can cause a variety of baseline issues, including drift and excessive noise.[5] Contaminants on the flow cell windows can interfere with the light path of the detector. If you suspect a dirty flow cell, you can flush it with a series of solvents, starting with water, then methanol, and isopropanol.

Q5: How often should I perform preventative maintenance on my HPLC to avoid baseline issues?

A5: Regular preventative maintenance is crucial for minimizing baseline problems. A general guideline is to:

  • Daily: Prepare fresh mobile phases and visually inspect for leaks.

  • Weekly: Replace solvent inlet filters.

  • Monthly: Inspect and clean check valves.

  • As needed (typically every 6-12 months): Replace pump seals and pistons. Following the manufacturer's recommended maintenance schedule for your specific HPLC system is always the best practice.

Data Summary Table

Parameter Recommendation for Stable Baseline Rationale
Solvents HPLC or MS-grade, freshly prepared dailyMinimizes contaminants and degradation products that can cause drift.[2][5]
Mobile Phase Degassed, filtered (0.2 µm or 0.45 µm)Removes dissolved gases and particulates that can lead to bubble formation and system contamination.[1][2][8]
Temperature Column oven set to a constant temperature (e.g., 30-40 °C)Ensures stable mobile phase viscosity and analyte retention, leading to a more stable baseline.[4][7][9]
Column High-quality, well-maintained column; thorough equilibrationReduces column bleed and ensures consistent interaction between the analyte and stationary phase.[5]
System Regular preventative maintenance (seals, filters, check valves)Prevents leaks, pressure fluctuations, and contamination that contribute to baseline instability.[1][2][5]

Logical Relationships in Troubleshooting

Caption: Logical flow for diagnosing the cause of baseline drift.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • Shimadzu Baseline Disturbance. (2025, April 15).
  • Eliminating Baseline Problems - Agilent.
  • Gradient Elution, Part V: Baseline Drift Problems | LCGC International. (2023, August 17).
  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025, October 27).
  • N-(4-Methylphenyl)-3-nitrobenzenesulfonamide | C13H12N2O4S | CID 571647 - PubChem.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
  • The Role of Temperature and Column Thermostatting in Liquid Chromatography: WP71499-EN 0315S - Thermo Fisher Scientific.
  • 4-METHYL-N-(3-NITRO-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information - NextSDS.
  • CAS#:17400-36-1 | Benzenesulfonamide,4-methyl-N-[(3-nitrophenyl)methyl] | Chemsrc. (2025, August 22).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide - ResearchGate.
  • 1576-38-1 | 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide - ChemScene.
  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide Quantification in Human Plasma

As drug development pipelines increasingly rely on highly specific sulfonamide derivatives as therapeutic candidates and chemical probes, the need for robust, reproducible bioanalytical quantification becomes paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific sulfonamide derivatives as therapeutic candidates and chemical probes, the need for robust, reproducible bioanalytical quantification becomes paramount. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (also known as m-nitro-N-tosylaniline; MW: 292.31 g/mol ) presents unique analytical challenges due to its lipophilic aromatic systems and weakly acidic sulfonamide nitrogen.

This guide provides an objective, data-driven comparison of the two primary modalities used for its quantification in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . By grounding our methodologies in the[1] and the[2], we establish a self-validating framework that ensures absolute scientific integrity from sample preparation to data acquisition.

Methodological Rationale & Workflow Design

The structural features of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide dictate our sample preparation and chromatographic strategies. The molecule possesses a sulfonamide proton with a pKa of approximately 8.5.

  • Extraction Causality: To extract this compound effectively from complex plasma matrices, we employ Liquid-Liquid Extraction (LLE). By acidifying the plasma (pH < 6), we ensure the sulfonamide remains fully unionized, maximizing its partition coefficient into the organic solvent (ethyl acetate).

  • Chromatographic Causality (LC-MS/MS): To achieve sub-nanogram sensitivity, we utilize a basic mobile phase (pH 9.0). This intentionally deprotonates the sulfonamide nitrogen during electrospray ionization (ESI), generating an exceptionally stable and abundant [M−H]− precursor ion at m/z 291.1.

  • Chromatographic Causality (HPLC-UV): Conversely, for UV detection, an acidic mobile phase (0.1% formic acid) is used to keep the molecule unionized, preventing peak tailing on the C18 stationary phase and ensuring a sharp, Gaussian peak profile.

Workflow Visualization

Workflow Start Human Plasma Sample (Spiked with IS) Buffer Add 0.1M HCl (Disrupt protein binding) Start->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Centrifuge Centrifugation (10,000 x g, 10 min) LLE->Centrifuge Dry Evaporate Organic Layer (N2 stream, 40°C) Centrifuge->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (Negative ESI, MRM) Recon->LCMS HPLC HPLC-UV Analysis (Detection at 254 nm) Recon->HPLC Data Data Processing & Method Validation LCMS->Data HPLC->Data

Caption: Comparative bioanalytical workflow for the quantification of the sulfonamide derivative.

Step-by-Step Experimental Protocols

To meet the rigorous standards of the[2], every protocol below is designed as a self-validating system, incorporating internal checks to immediately flag analytical anomalies.

Protocol A: Universal Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of the IS working solution (e.g., a deuterated analog, 500 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 50 µL of 0.1 M HCl. Mechanism: Disrupts plasma protein binding and suppresses the ionization of the sulfonamide group, driving it into a lipophilic state.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the respective initial mobile phase (see Protocols B and C).

Self-Validation Check: Process a "Double Blank" (plasma with no analyte, no IS) and a "Zero Blank" (plasma with IS only). The absence of peaks at the analyte's retention time in these samples validates the extraction solvent's purity and proves the absence of isotopic cross-talk from the IS.

Protocol B: LC-MS/MS Quantification (High Sensitivity)
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size), maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in water, adjusted to pH 9.0 with ammonium hydroxide.

    • Solvent B: 100% Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Negative Mode (ESI-).

    • Quantifier Transition:m/z 291.1 155.0 (Cleavage yielding the tosyl fragment).

    • Qualifier Transition:m/z 291.1 136.0 (Cleavage yielding the nitroaniline fragment).

Self-Validation Check (Matrix Effect): Perform a post-column infusion of the analyte at 10 ng/mL while injecting a reconstituted blank plasma extract. A steady baseline without significant dips validates that endogenous phospholipids are not causing ion suppression at the analyte's retention time, fulfilling [1] requirements.

Protocol C: HPLC-UV Quantification (Routine QC)
  • Column: C18 (150 mm × 4.6 mm, 5 µm particle size), maintained at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in water (pH ~2.7).

    • Solvent B: 100% Acetonitrile.

  • Isocratic Elution: 45% A / 55% B. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. Mechanism: The nitroaromatic ring acts as a strong chromophore, providing maximum absorbance in this region.

Self-Validation Check (Peak Purity): Utilize a Photodiode Array (PDA) detector to calculate the peak purity index across the eluting peak. A purity angle less than the purity threshold validates that no UV-absorbing plasma matrix components are co-eluting with the target analyte.

Comparative Validation Data

The following table summarizes the validation parameters obtained for both methods, strictly adhering to the acceptance criteria outlined in the[1].

Validation ParameterLC-MS/MS MethodHPLC-UV MethodFDA/ICH Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL50.0 ng/mLSignal-to-Noise 5 (UV) or distinct peak (MS)
Linear Dynamic Range 1.0 – 1,000 ng/mL50.0 – 10,000 ng/mL R2≥0.99
Inter-day Precision (CV%) 3.2% – 6.8%5.5% – 11.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -2.5% to +4.1%-6.8% to +8.5%±15% (±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%86.1% ± 5.5%Consistent and reproducible
Matrix Effect (Ion Suppression) 92.4% (Minimal suppression)N/A (UV detection)CV 15% between lots
Run Time per Sample 4.5 minutes12.0 minutesFit for purpose

Analytical Decision Matrix

Choosing between these two validated methods depends entirely on the phase of drug development and the required pharmacokinetic resolution:

  • Select LC-MS/MS when: Conducting first-in-human clinical trials, low-dose pharmacokinetic (PK) profiling, or tissue distribution studies. The negative-mode ESI capitalizes on the specific chemistry of the sulfonamide group, offering a 50-fold increase in sensitivity over UV detection and ensuring absolute structural specificity via MRM transitions.

  • Select HPLC-UV when: Performing routine quality control, high-dose preclinical toxicology studies, or in vitro formulation release testing. While it lacks the ultimate sensitivity of mass spectrometry, the HPLC-UV method is highly robust, immune to matrix ion suppression, and significantly more cost-effective to deploy across decentralized laboratories.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Comparative

Reproducibility of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide Synthesis Across Lab Scales: A Modality Comparison Guide

For drug development professionals and process chemists, the scalable synthesis of sulfonamides remains a critical bottleneck. While the tosylation of anilines to form compounds like 4-methyl-N-(3-nitrophenyl)benzenesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and process chemists, the scalable synthesis of sulfonamides remains a critical bottleneck. While the tosylation of anilines to form compounds like 4-methyl-N-(3-nitrophenyl)benzenesulfonamide is trivial at the discovery scale (milligrams), translating this chemistry to process (grams) and pilot scales (kilograms) frequently results in catastrophic drops in yield and purity.

This guide objectively compares three primary synthetic modalities—Traditional Batch, Biphasic Schotten-Baumann, and Continuous Flow—to determine the most reproducible pathway for scaling this specific active pharmaceutical ingredient (API) intermediate.

Mechanistic Causality & The Scale-Up Dilemma

To understand why reproducibility fails at scale, we must first analyze the mechanistic causality of the reaction between 3-nitroaniline and p-toluenesulfonyl chloride (TsCl).

3-Nitroaniline is a notoriously sluggish substrate; its pulls electron density away from the amine lone pair, significantly reducing its nucleophilicity[1]. To force the reaction to completion, chemists often increase the temperature or use an excess of TsCl. However, this introduces a severe scale-up risk: di-tosylation .

The desired mono-tosylated product possesses an acidic N-H proton. In the presence of a base, it readily deprotonates to form a highly nucleophilic sulfonamide anion. If mixing is poor—a common issue in large batch reactors—local concentration gradients of unreacted TsCl will react with this anion, forming an undesired di-tosylated impurity. Therefore, achieving high purity requires strict[2].

ReactionPathway A 3-Nitroaniline (Poor Nucleophile) C Mono-tosylated Target (Acidic N-H) A->C + TsCl, Base (k1) B Tosyl Chloride (TsCl) B->C D Di-tosylated Impurity (Undesired) C->D + TsCl, Base (k2) Scale-up risk

Figure 1: Reaction pathway highlighting the competing di-tosylation scale-up risk.

Comparison of Synthetic Modalities
Modality A: Traditional Batch (Pyridine/DCM)

Historically, this reaction is run in dichloromethane (DCM) using pyridine as both a base and a nucleophilic catalyst. While effective at the 100 mg scale, the highly exothermic nature of the reaction causes thermal runaways at the 50 g scale and beyond. The inability to rapidly dissipate heat accelerates the k2​ pathway (Figure 1), heavily favoring the di-tosylated impurity.

Modality B: Biphasic Schotten-Baumann (NaOH / H₂O / DCM)

To avoid toxic pyridine, a biphasic approach using aqueous NaOH is often attempted. However, this modality is entirely dependent on interfacial surface area. As the reactor volume scales from 100 mL to 10 L, the surface-area-to-volume ratio drops exponentially. This mass transfer limitation stalls the reaction, requiring extended stirring times that ultimately lead to the hydrolysis of TsCl into p-toluenesulfonic acid, depressing the yield.

Modality C: Continuous Flow Synthesis (TEA / THF)

Continuous flow microreactors maintain a massive surface-area-to-volume ratio regardless of throughput. Rapid micromixing ensures that the local concentration of TsCl never exceeds the stoichiometric ratio, effectively eliminating di-tosylation. Furthermore, the superior heat transfer allows the reaction to be run safely at elevated temperatures (e.g., 60 °C), reducing the residence time to minutes. Flow chemistry is increasingly adopted in API synthesis to and avoid thermal runaways[3].

Quantitative Scalability Data

The following table summarizes the performance of each modality across three distinct lab scales. Continuous flow is the only modality that maintains >90% yield and >98% purity regardless of the target scale, demonstrating its superior reproducibility.

MetricScaleTraditional Batch (Pyridine/DCM)Biphasic Batch (NaOH/H₂O/DCM)Continuous Flow (TEA/THF)
Yield (%) Discovery (100 mg)85%82%94%
Process (50 g)71%68%93%
Pilot (1 kg)62%55%92%
Purity (%) All Scales (Avg)84% (High di-tosylation)88% (Hydrolysis byproducts)>98% (No di-tosylation)
Space-Time Yield Pilot (1 kg)< 0.1 kg/L/h < 0.05 kg/L/h > 1.5 kg/L/h
E-Factor Pilot (1 kg)> 45> 30< 10
Self-Validating Experimental Protocol: Continuous Flow

Because continuous flow provides the highest reproducibility, we detail its step-by-step methodology below. This protocol has been designed as a self-validating system : it utilizes inline UV-Vis spectroscopy to ensure that any deviation in stoichiometry or mixing is immediately detected, preventing the collection of off-spec material. This approach has been demonstrated to [4].

FlowSetup P1 Pump A 3-Nitroaniline + TEA Mix T-Mixer (Rapid Mixing) P1->Mix P2 Pump B TsCl in THF P2->Mix Coil Residence Time Coil (T = 60°C, t_res = 3 min) Mix->Coil BPR BPR (100 psi) Coil->BPR Out In-line UV-Vis & Collection BPR->Out

Figure 2: Continuous flow reactor setup for scalable sulfonamide synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation (Causality: Strict Stoichiometry)

  • Solution A: Dissolve 3-nitroaniline (0.50 M) and triethylamine (TEA, 0.60 M) in anhydrous tetrahydrofuran (THF). Rationale: TEA acts as the acid scavenger. THF is chosen over DCM to allow higher reaction temperatures without outgassing.

  • Solution B: Dissolve p-toluenesulfonyl chloride (TsCl, 0.52 M) in anhydrous THF. Rationale: A marginal 1.04x excess of TsCl ensures full conversion while remaining too low to trigger di-tosylation.

Step 2: Reactor Priming & Equilibration

  • Equip a continuous flow system with two HPLC pumps, a PFA T-mixer, and a 3.0 mL PFA residence time coil.

  • Attach a 100 psi Back Pressure Regulator (BPR) to the reactor outlet to prevent solvent boiling.

  • Submerge the residence coil in a heating bath set to 60 °C. Prime the system with pure THF until thermal equilibrium is reached.

Step 3: Steady-State Operation & Inline Validation (Self-Validating Step)

  • Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min (Total flow = 1.0 mL/min, Residence Time = 3.0 minutes).

  • Route the output through an inline UV-Vis flow cell set to 280 nm.

  • Validation Logic: Do not begin product collection until the UV absorbance trace shows a variance of <2% over the span of 9 minutes (3 residence times). A stable trace mathematically proves that the pumps are delivering the exact 1:1.04 stoichiometric ratio and that mixing is homogeneous. If a pump micro-bubble occurs, the UV trace will spike, and the system should automatically divert the output to waste.

Step 4: Downstream Processing

  • Direct the steady-state output into a stirred collection flask containing 1.0 M aqueous HCl to quench unreacted TEA and precipitate the product.

  • Filter the resulting slurry to isolate pure 4-methyl-N-(3-nitrophenyl)benzenesulfonamide as a pale yellow solid (>98% purity by HPLC).

Conclusion

When scaling the synthesis of 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, traditional batch methods inevitably fall victim to poor heat transfer and localized stoichiometric imbalances, resulting in heavy di-tosylation. By transitioning to a continuous flow modality, chemists can leverage rapid micromixing and superior thermal control to lock in a highly reproducible, self-validating process that maintains >90% yields from the milligram discovery scale up to multi-kilogram pilot production.

References
  • "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis", ACS Publications. Available at:[Link]

  • "The Potential of Continuous Flow Chemistry in API Synthesis", Pharma Focus America. Available at:[Link]

  • "3-Nitroaniline", Wikipedia. Available at:[Link]

Sources

Validation

Spectroscopic Comparison Guide: Structural Elucidation of 4-Methyl-N-(nitrophenyl)benzenesulfonamide Isomers

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related positional isomers during drug discovery workflows. The ortho, meta, and para isomers of 4-Methyl-N-(nitrophenyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related positional isomers during drug discovery workflows. The ortho, meta, and para isomers of 4-Methyl-N-(nitrophenyl)benzenesulfonamide (commonly known as N-(nitrophenyl)tosylamides) serve as excellent models for understanding how subtle structural variations dictate macroscopic physicochemical properties. These sulfonamide derivatives are critical pharmacophores in the development of antimicrobial and antifungal agents[1].

This guide provides an objective, data-driven comparison of these three isomers, detailing the causality behind their distinct spectroscopic signatures and outlining a self-validating experimental framework for their characterization.

Self-Validating Experimental Workflow

To ensure high-fidelity spectroscopic data, the synthesis and purification of the isomers must follow a self-validating protocol. The methodology below incorporates built-in quality control (QC) checkpoints to verify reaction completion and product purity before downstream analysis.

Step-by-Step Methodology
  • N-Sulfonylation Reaction : Dissolve 1.0 equivalent of the respective nitroaniline (o-, m-, or p-) in anhydrous pyridine. Pyridine is chosen deliberately as it acts as both the solvent and the acid scavenger, driving the equilibrium forward. Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) at 0 °C to control the exothermic nature of the reaction, then stir at room temperature for 3–5 hours.

  • In-Process QC (TLC Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Validation: The reaction is deemed complete only when the distinct, highly conjugated yellow spot of the starting nitroaniline completely disappears.

  • Aqueous Workup : Pour the reaction mixture into ice-cold 1M HCl. Causality: The HCl protonates the pyridine, converting it into water-soluble pyridinium hydrochloride, while the hydrophobic sulfonamide product precipitates out of the aqueous matrix.

  • Purification : Filter the crude precipitate and recrystallize from a hot ethanol/water mixture.

  • Pre-Analytical Validation : Determine the melting point of the dried crystals. For instance, the ortho isomer (4-methyl-N-(2-nitrophenyl)benzenesulfonamide) should exhibit a sharp melting point near 167 °C[2]. A sharp melting range (< 2 °C) validates purity prior to NMR/IR analysis.

G N1 Nitroaniline Isomers (o-, m-, p-) N3 N-Sulfonylation Reaction (Pyridine, 0°C to RT, 3-5h) N1->N3 N2 p-Toluenesulfonyl Chloride (TsCl) N2->N3 N4 TLC Validation (Disappearance of Amine) N3->N4 N5 Acidic Workup (1M HCl) Precipitates Sulfonamide N4->N5 N6 Recrystallization (Ethanol/Water) N5->N6 N7 Pure Isomer Isolation (MP Verification) N6->N7 N8 FT-IR Spectroscopy (Vibrational Modes) N7->N8 N9 Multinuclear NMR (Electronic Environment) N7->N9

Fig 1: Synthesis and spectroscopic characterization workflow for sulfonamide isomers.

FT-IR Spectroscopic Profiling

Infrared spectroscopy is highly diagnostic for these isomers due to the sensitivity of the N-H and NO₂ vibrational modes to hydrogen bonding.

Quantitative Data Comparison

Table 1: Diagnostic FT-IR Vibrational Frequencies (cm⁻¹)

Structural FeatureOrtho IsomerMeta IsomerPara IsomerCausality / Assignment
N-H Stretch ~3250 (Broad)~3320 (Sharp)~3310 (Sharp)Redshift in ortho due to intramolecular H-bonding.
NO₂ (Asymmetric) ~1535~1525~1515Shifted by resonance and inductive effects.
NO₂ (Symmetric) ~1340~1350~1345Coupled with asymmetric stretch variations.
SO₂ (Asymmetric) ~1335~1330~1330Highly conserved across all tosylamides.
SO₂ (Symmetric) ~1160~1165~1160Highly conserved across all tosylamides.
Expert Analysis

The most striking feature in the IR spectra is the behavior of the N-H stretch. In the meta and para isomers, the N-H stretch appears as a relatively sharp peak above 3300 cm⁻¹, characteristic of standard intermolecular hydrogen bonding in the solid state. However, in the ortho isomer, the proximity of the nitro group's oxygen to the highly polarized sulfonamide N-H proton facilitates the formation of a stable, 6-membered pseudo-ring via intramolecular hydrogen bonding . This interaction weakens the N-H covalent bond constant, causing a significant redshift (lower wavenumber) and peak broadening.

Multinuclear NMR Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. To observe the true electronic effects without solvent interference, CDCl₃ is preferred over DMSO-d₆, as DMSO strongly competes for hydrogen bonding and can mask intramolecular interactions.

Quantitative Data Comparison

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton EnvironmentOrtho IsomerMeta IsomerPara IsomerSplitting Pattern Dynamics
Sulfonamide N-H ~9.50 (s, 1H)~7.20 (s, 1H)~7.40 (s, 1H)Extreme downfield shift in ortho due to H-bond deshielding.
Tosyl Aromatic (H-2', H-6') ~7.75 (d, 2H)~7.75 (d, 2H)~7.75 (d, 2H)Conserved AA'BB' system (J ≈ 8 Hz).
Tosyl Aromatic (H-3', H-5') ~7.25 (d, 2H)~7.25 (d, 2H)~7.25 (d, 2H)Conserved AA'BB' system (J ≈ 8 Hz).
Nitro-Ring Protons 7.15 - 8.10 (m, 4H)7.40 - 7.90 (m, 4H)7.30 (d), 8.15 (d)Para shows distinct AA'BB' symmetry; o/m show complex multiplets.
Tosyl Methyl (-CH₃) ~2.35 (s, 3H)~2.35 (s, 3H)~2.35 (s, 3H)Unaffected by nitro group position.
Expert Analysis

The ¹H NMR data perfectly corroborates the IR findings. The N-H proton of the ortho isomer is deshielded by nearly 2.0 ppm compared to its meta and para counterparts. This occurs because the intramolecular hydrogen bond draws electron density away from the proton, exposing it more directly to the applied magnetic field. Furthermore, the aromatic region of the para isomer is easily identifiable by two overlapping AA'BB' spin systems (one for the tosyl ring, one for the p-nitrophenyl ring), whereas the ortho and meta isomers exhibit asymmetric, complex multiplet splitting patterns due to the lack of a C2 rotational axis on the nitrophenyl ring.

Causality N1 Nitro Group Position (Positional Isomerism) N2 Proximity to Sulfonamide N-H N1->N2 N3 Intramolecular H-Bonding (Ortho) N2->N3 Ortho Isomer N4 Intermolecular H-Bonding (Meta/Para) N2->N4 Meta/Para Isomers N5 IR: Redshifted N-H (~3250 cm⁻¹) N3->N5 N6 NMR: Deshielded N-H (>9.0 ppm in CDCl₃) N3->N6 N7 IR: Standard N-H (~3320 cm⁻¹) N4->N7 N8 NMR: Standard N-H (~7.5 ppm in CDCl₃) N4->N8

Fig 2: Causality of nitro group position on spectroscopic properties.

Conclusion & Application in Drug Development

Understanding the spectroscopic variances between the ortho, meta, and para isomers of 4-Methyl-N-(nitrophenyl)benzenesulfonamide is not merely an academic exercise; it is a fundamental requirement for rational drug design. The intramolecular hydrogen bonding observed in the ortho isomer locks the molecule into a rigid, planar conformation. This conformational restriction significantly alters its lipophilicity, membrane permeability, and binding affinity within target enzyme pockets (such as dihydropteroate synthase) compared to the more flexible meta and para isomers[2]. By utilizing this self-validating analytical framework, researchers can confidently map these structural nuances to their corresponding pharmacological profiles.

References

  • Saleem, M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. 2

  • Kang, J. G., et al. (2005). Antifungal Activities of N-Arylbenzenesulfonamides against Phytopathogens and Control Efficacy on Wheat Leaf Rust. Journal of Pesticide Science (Tandfonline). 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. Handling complex organic intermediates like 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. Handling complex organic intermediates like 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide (CAS: 1576-38-1), also known as m-nitro-N-tosylaniline, requires a rigorous understanding of its molecular hazards.

This compound merges a sulfonamide backbone with a nitroaromatic moiety. While sulfonamides are generally stable, the presence of the nitroaromatic group fundamentally alters the risk profile. Nitroaromatics are notorious for rapid dermal penetration and systemic absorption, which can lead to severe hematological effects such as methemoglobinemia[1]. Furthermore, as a fine powder, it presents a distinct inhalation hazard[2].

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE), operational handling, and disposal, designed to build a fail-safe barrier between the researcher and the chemical.

Mechanistic Hazard Profile & Causality

Before selecting PPE, we must establish why this specific chemical is dangerous. Understanding the causality behind the hazards ensures that our protective measures are logically sound and field-proven.

  • Dermal Penetration: Nitroaromatic compounds can easily bypass the stratum corneum (the skin's outermost layer), entering systemic circulation[3]. This necessitates strict, multi-layered barrier controls rather than standard single-gloving.

  • Respiratory Irritation: Sulfonamide dusts act as respiratory irritants. The compound is classified under Acute Toxicity Category 4 for inhalation and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[2].

  • Surface Contamination: Solid powders are highly prone to electrostatic dispersion during weighing, leading to invisible surface contamination that can be inadvertently absorbed later.

Table 1: GHS Hazard Summary & Operational Implications

Hazard ClassHazard Statement (Code)Operational Implication
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332)Mandates full-body barrier protection and strict dust control to prevent systemic absorption[2].
Skin Irritation Causes skin irritation (H315)Requires chemically resistant elastomers (e.g., Nitrile/Neoprene)[2].
Target Organ Toxicity May cause respiratory irritation (H336)Mandates handling exclusively within a certified chemical fume hood; prohibits open-bench weighing[2].

Core Personal Protective Equipment (PPE) Requirements

Based on the physicochemical properties of m-nitro-N-tosylaniline, the following PPE matrix is required to create a self-validating safety system:

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: Standard disposable nitrile (4-6 mil) for tactile dexterity.

    • Outer Glove: Extended-cuff neoprene or heavy-duty nitrile (≥8 mil). Causality: Neoprene offers superior resistance to aromatic compounds, preventing the rapid dermal absorption characteristic of nitroaromatics[1]. If the outer glove is compromised, the inner glove acts as a fail-safe.

  • Eye & Face Protection: Tight-fitting, splash-proof chemical goggles (conforming to EN 166 or NIOSH standards). Causality: Standard safety glasses are insufficient because airborne sulfonamide dust can easily settle into the eyes from above or the sides, causing severe irritation[4].

  • Body Protection: A flame-resistant, impermeable laboratory coat (e.g., Tyvek or polymer-coated) with knit cuffs. Ensure no exposed skin exists between the glove and the sleeve.

  • Respiratory Protection: Handling must occur inside a fume hood. However, if handling outside a localized exhaust system is unavoidable (e.g., during a large-scale spill), a NIOSH-approved half-mask respirator equipped with P100 (particulate) and Organic Vapor (OV) combination cartridges must be worn[4].

Operational Workflow: Step-by-Step Handling Protocol

To prevent exposure, follow this sequential methodology for weighing and transferring the compound.

Phase 1: Preparation & Engineering Controls

  • Verify the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent airflow turbulence, which can aerosolize the powder.

  • Lay down an anti-static weighing mat. Causality: Sulfonamide powders generate static electricity; an anti-static mat prevents the powder from repelling off the spatula and contaminating the workspace[5].

Phase 2: Weighing and Transfer

  • Use a grounded, metal anti-static spatula. Do not use plastic spatulas.

  • Weigh the material directly into a pre-tared, sealable vessel (e.g., a volumetric flask or scintillation vial) rather than an open weigh boat.

  • Seal the vessel tightly before removing it from the fume hood.

Phase 3: Decontamination

  • Wipe down the exterior of the sealed vessel and the analytical balance with a damp, lint-free cloth (using a solvent like ethanol) before removing your hands from the hood.

Spill Response & Disposal Plan

In the event of a solid spill, immediate containment is critical to prevent the STOT SE 3 inhalation hazard from materializing[6].

  • Isolate: Alert nearby personnel and restrict access to the area immediately.

  • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the powder. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it, or cover it with damp absorbent pads[5].

  • Collect: Use a non-sparking scoop to collect the dampened material. Place it into a hazardous waste container explicitly marked for "Nitroaromatic/Sulfonamide Waste."

  • Clean: Wash the spill area with a surfactant-based cleaner, followed by a solvent wipe to remove any lingering lipophilic nitroaromatic residues.

  • Dispose: Dispose of all contaminated PPE and cleanup materials as hazardous chemical waste in accordance with institutional EHS guidelines. Never flush these compounds down the drain[6].

Contamination Control & Doffing Logic

Removing PPE incorrectly is the leading cause of secondary chemical exposure in the laboratory. Follow this rigorous doffing sequence to ensure no nitroaromatic residue transfers to your skin.

PPEDoffing Start Start Doffing Procedure OuterGloves 1. Remove Outer Gloves (Dispose as HazMat) Start->OuterGloves Inspect 2. Inspect Inner Gloves for Contamination OuterGloves->Inspect Coat 3. Remove Lab Coat (Roll inside out) Inspect->Coat Goggles 4. Remove Eye Protection (Handle by straps) Coat->Goggles InnerGloves 5. Remove Inner Gloves (Dispose as HazMat) Goggles->InnerGloves Wash 6. Wash Hands Thoroughly (Soap and Water) InnerGloves->Wash

PPE doffing sequence to prevent secondary exposure to nitroaromatic residues.

References

  • NextSDS. (n.d.). 4-METHYL-N-(3-NITRO-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information. Retrieved from[Link]

  • NATO. (n.d.). Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion. Retrieved from [Link]

  • Journals.co.za. (2007). Contact dermatitis within the explosives industry - a case report. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
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4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
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